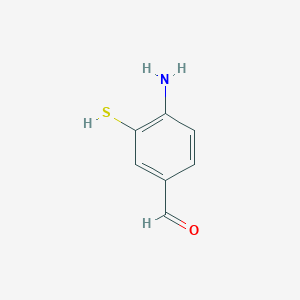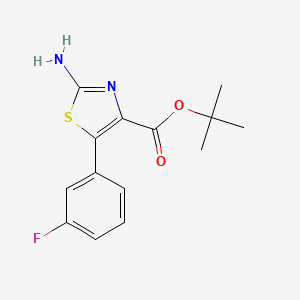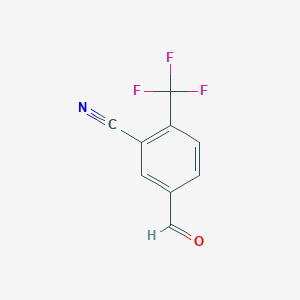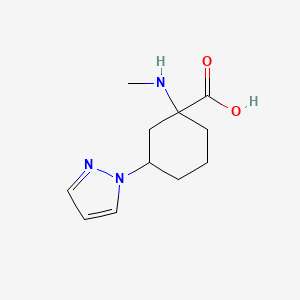
4-Amino-3-mercaptobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-mercaptobenzaldehyde is an organic compound characterized by the presence of amino and mercapto functional groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-nitrobenzaldehyde with thiourea, followed by reduction to introduce the amino group . The reaction conditions often involve acidic or basic environments to facilitate the nucleophilic substitution and reduction steps.
Industrial Production Methods: Industrial production of 4-Amino-3-mercaptobenzaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-mercaptobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of bases or acids to facilitate nucleophilic attack.
Major Products:
Oxidation: Sulfonic acids, disulfides.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-mercaptobenzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Amino-3-mercaptobenzaldehyde exerts its effects involves its functional groups:
Amino Group: Can form hydrogen bonds and participate in nucleophilic attacks.
Mercapto Group: Known for its ability to form strong bonds with metals and other electrophiles.
Aldehyde Group: Reactive towards nucleophiles, facilitating various chemical transformations.
These functional groups enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile reagent in chemical and biological studies .
Comparación Con Compuestos Similares
4-Amino-5-mercapto[1,2,4]triazole: Contains both amino and mercapto groups, used in biomedical applications.
3-Amino-4-sulfanylcoumarins: Known for their fluorescence properties and biological activities.
Uniqueness: 4-Amino-3-mercaptobenzaldehyde is unique due to its specific combination of functional groups attached to a benzaldehyde core, which imparts distinct reactivity and versatility in various applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H7NOS |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
4-amino-3-sulfanylbenzaldehyde |
InChI |
InChI=1S/C7H7NOS/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H,8H2 |
Clave InChI |
VCVVFSXTBBQACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)




